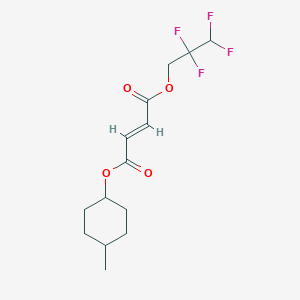
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate, also known as MCTFPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is not fully understood, but it is believed to involve the interaction of the compound with specific target molecules in cells or tissues. 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been shown to bind to proteins such as albumin and alpha-1-acid glycoprotein, which may affect their function and distribution in the body.
Biochemical and Physiological Effects
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. In vitro studies have demonstrated that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. In vivo studies have shown that 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is its versatility as a building block for the synthesis of various functional materials. 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can be easily modified to introduce different functional groups or conjugated systems, which can be tailored for specific applications. However, one of the limitations of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate is its relatively low solubility in common organic solvents, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate, including the development of new synthetic methods for the compound and its derivatives, the exploration of its potential applications in biomedical engineering and drug delivery, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to evaluate the safety and toxicity of 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate in vivo, as well as its potential environmental impact.
Synthesemethoden
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate can be synthesized through a reaction between 4-methylcyclohexanone and 2,2,3,3-tetrafluoropropyl acrylate in the presence of a base catalyst. The reaction proceeds through a Michael addition mechanism, followed by a dehydration step to form the final product.
Wissenschaftliche Forschungsanwendungen
4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been widely studied for its potential applications in various fields, including organic electronics, materials science, and chemical biology. In organic electronics, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been used as a building block for the synthesis of conjugated polymers with high charge mobility and stability. In materials science, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been incorporated into polymer matrices to improve their mechanical and thermal properties. In chemical biology, 4-methylcyclohexyl 2,2,3,3-tetrafluoropropyl 2-butenedioate has been used as a tool to study protein-ligand interactions and enzyme kinetics.
Eigenschaften
IUPAC Name |
4-O-(4-methylcyclohexyl) 1-O-(2,2,3,3-tetrafluoropropyl) (E)-but-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F4O4/c1-9-2-4-10(5-3-9)22-12(20)7-6-11(19)21-8-14(17,18)13(15)16/h6-7,9-10,13H,2-5,8H2,1H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKZXMVMFSEAOG-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)OC(=O)C=CC(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CC1)OC(=O)/C=C/C(=O)OCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[7-(cyclopropylcarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-N,N-diethylpyrrolidin-3-amine](/img/structure/B5378200.png)
![N-(2,5-dimethylphenyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5378202.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5378207.png)
![1'-[(2-isopropylpyrimidin-4-yl)methyl]-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5378230.png)
![1-(3-methyl-4-pyridinyl)-4-[2-(3-pyrrolidinyl)benzoyl]-1,4-diazepane dihydrochloride](/img/structure/B5378240.png)
![5-amino-3-[1-cyano-2-(3,4,5-trimethoxyphenyl)vinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5378244.png)
![methyl 5-(aminocarbonyl)-2-[(2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}acryloyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5378249.png)
![2-(1H-benzimidazol-2-yl)-3-[4-(4-morpholinyl)phenyl]acrylonitrile](/img/structure/B5378257.png)
![N-[1-(3-methoxyphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5378264.png)

![3-(2-chloro-3-quinolinyl)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5378277.png)

![2-[2-(3-bromophenyl)vinyl]-3-(2-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5378283.png)
![1-{[2-chloro-5-(morpholin-4-ylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B5378289.png)